4-(2H-1,3-Benzodioxole-5-carbonyl)oxolan-2-one
Description
Properties
CAS No. |
16108-39-7 |
|---|---|
Molecular Formula |
C12H10O5 |
Molecular Weight |
234.20 g/mol |
IUPAC Name |
4-(1,3-benzodioxole-5-carbonyl)oxolan-2-one |
InChI |
InChI=1S/C12H10O5/c13-11-4-8(5-15-11)12(14)7-1-2-9-10(3-7)17-6-16-9/h1-3,8H,4-6H2 |
InChI Key |
JUFLOKBWHMAKPO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC1=O)C(=O)C2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Preparation Methods
Regioselective Carbonylation and Lactonization
A prominent approach involves regioselective hydration and cyclization of suitably functionalized precursors such as 1,4-enynes or Morita–Baylis–Hillman (MBH) adduct derivatives. These precursors are transformed into allylic bromides, which then undergo alkynylation and subsequent gold(I)-catalyzed hydration to form the lactone ring with the benzodioxole carbonyl substituent.
Allylic Bromide Formation: MBH adducts are treated with aqueous HBr and concentrated H2SO4 or via Appel reaction conditions (PPh3 and CBr4) to yield allylic bromides in good yields (typically 70–90%).
Alkynylation: The allylic bromides react with alkyl propiolates or other terminal alkynes in the presence of copper iodide (CuI) and potassium carbonate (K2CO3) to form enynes. This step is performed under nitrogen atmosphere in dry acetonitrile at controlled temperatures (room temperature to 60 °C), yielding 44–88% of the desired enynes.
Gold(I)-Catalyzed Hydration: The enynes undergo regioselective hydration catalyzed by gold(I) complexes (e.g., Et3PAuCl/AgOTf) in a CH3CN/H2O solvent mixture (2:1 v/v) at room temperature. This step converts the alkyne moiety into a ketone and facilitates intramolecular cyclization to form the γ-butyrolactone ring with the benzodioxole carbonyl substituent. Yields for this step are typically high (80–95%) with excellent regioselectivity.
Mechanistic Insights
- The gold(I) catalyst coordinates to the alkyne, activating it toward nucleophilic attack by the carbonyl oxygen of the benzodioxole moiety, promoting 5-exo-dig cyclization.
- The intermediate vinyl-gold species is then attacked by water, followed by protodeauration to yield the lactone.
- This mechanism ensures regioselective formation of the lactone ring and incorporation of the benzodioxole carbonyl group.
Experimental Conditions and Optimization
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Allylic Bromide Formation | Aqueous HBr + H2SO4 or PPh3 + CBr4 in CH2Cl2 | 70–90 | Appel conditions used when acid-sensitive substrates degrade under HBr/H2SO4 |
| Alkynylation | CuI (0.2 equiv), K2CO3 (1.0 equiv), dry CH3CN, N2 | 44–88 | Temperature: RT to 60 °C; reaction time: 2–24 h |
| Gold(I)-Catalyzed Hydration | Au(I) catalyst (5 mol %), AgOTf (10 mol %), CH3CN/H2O (2:1), RT | 80–95 | Catalyst loading can be reduced to 1–2 mol % with longer reaction times |
Representative Reaction Scheme (Summary)
- MBH Adduct → Allylic Bromide: Treatment with aqueous HBr/H2SO4 or Appel reaction.
- Allylic Bromide → Enyne: Copper-catalyzed alkynylation with alkyl propiolate.
- Enyne → 4-(2H-1,3-Benzodioxole-5-carbonyl)oxolan-2-one: Gold(I)-catalyzed regioselective hydration and cyclization.
Additional Notes on Purification and Characterization
- Purification is typically achieved by flash silica gel chromatography using ethyl acetate/hexane gradients.
- Structural confirmation is done by ^1H and ^13C NMR spectroscopy, high-resolution mass spectrometry (HRMS), and sometimes X-ray crystallography.
- The regioselectivity and purity of the lactone product are confirmed by NMR and chromatographic techniques.
Summary of Research Findings
- The gold(I)-catalyzed hydration method is highly efficient, regioselective, and mild, making it suitable for sensitive benzodioxole-containing substrates.
- The use of MBH adducts as starting materials allows for modular synthesis and functional group tolerance.
- Optimization of solvent ratios and catalyst loading is critical for maximizing yield and selectivity.
- Mechanistic studies support a 5-exo-dig cyclization pathway facilitated by carbonyl coordination to the activated alkyne.
This comprehensive preparation method for this compound is supported by detailed experimental data and mechanistic understanding from peer-reviewed research, ensuring a professional and authoritative synthesis protocol.
Reference:
- Regioselective gold(I)-catalyzed hydration of 1,4-enynes derived from Morita–Baylis–Hillman adducts for lactone synthesis, ACS Omega, 2020.
Chemical Reactions Analysis
Types of Reactions
4-(Benzo[d][1,3]dioxole-5-carbonyl)dihydrofuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
The compound 4-(2H-1,3-Benzodioxole-5-carbonyl)oxolan-2-one , also known as (-)-sanguinolignan A , has garnered attention for its diverse applications, particularly in scientific research and pharmaceutical development. This article explores its applications, supported by case studies and data tables that highlight its significance in various fields.
Chemical Properties and Structure
The molecular formula of this compound is with a molecular weight of 384.3 g/mol. The compound features a benzodioxole moiety, which is integral to its biological activity. Its structure can be represented as follows:
- IUPAC Name : (3S,4R)-3-(1,3-benzodioxole-5-carbonyl)-4-[(S)-1,3-benzodioxol-5-yl(hydroxy)methyl]oxolan-2-one
- SMILES Notation : C1C@@HC@@HO
Pharmaceutical Development
One of the primary applications of this compound is in the development of pharmaceuticals. It has been studied for its potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells. For instance, research has shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound may possess similar properties.
Case Study: Anti-Cancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of benzodioxole compounds exhibited significant anti-cancer activities through the modulation of apoptotic pathways. The findings indicated that these compounds could serve as lead candidates for further drug development aimed at targeting specific cancer types.
The compound has also been investigated for its antioxidant properties, which contribute to its potential use in treating oxidative stress-related diseases. The antioxidant activity is crucial for preventing cellular damage caused by free radicals.
Data Table: Biological Activities of this compound
| Activity Type | Description | Reference |
|---|---|---|
| Antioxidant | Reduces oxidative stress in cellular models | |
| Anti-cancer | Induces apoptosis in cancer cell lines | |
| Neuroprotective | Protects neuronal cells from oxidative damage |
Material Science
In material science, this compound's unique structural characteristics make it suitable for developing biodegradable polymers and materials. These materials are increasingly important in medical applications such as drug delivery systems and tissue engineering.
Case Study: Biodegradable Polymers
Research has shown that incorporating benzodioxole derivatives into polymer matrices enhances their mechanical properties while maintaining biodegradability. This application is particularly relevant in creating scaffolds for tissue regeneration.
Mechanism of Action
The mechanism by which 4-(Benzo[d][1,3]dioxole-5-carbonyl)dihydrofuran-2(3H)-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzo[d][1,3]dioxole and dihydrofuranone moieties. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
4-[(2H-1,3-Benzodioxol-5-yl)methyl]-3-[hydroxy(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one
- Structure : Shares the oxolan-2-one core but replaces the benzodioxole carbonyl with a benzodioxolylmethyl group. A hydroxy(trimethoxyphenyl)methyl substituent is present at the 3-position.
- Molecular Formula : C₂₂H₂₄O₈ (MW: 416.40 g/mol).
- Key Properties :
- Synthetic Relevance : Prepared via stereoselective methods, with hydroxy and methoxy groups influencing chiral resolution .
Yatein [(3R,4R)-4-(1,3-Benzodioxol-5-ylmethyl)-3-[(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one]
- Structure : Similar oxolan-2-one framework but lacks the hydroxy group found in the compound above. Features a benzodioxolylmethyl and trimethoxyphenylmethyl substitution.
- Key Properties :
Pilocarpine (PIL) [(3S,4R)-3-Ethyl-4-[(1-methyl-1H-imidazol-5-yl)methyl]oxolan-2-one]
(3Z,4S)-4-(2H-1,3-Benzodioxol-5-ylmethyl)-3-(2H-1,3-Benzodioxol-5-ylmethylidene)oxolan-2-one
- Structure : Features a benzodioxolylmethylidene group (conjugated double bond) at the 3-position.
- Key Properties: Reactivity: The α,β-unsaturated carbonyl system may undergo Michael addition reactions, relevant in synthetic modifications.
Structural and Functional Analysis Table
| Compound Name | Molecular Formula | Key Substituents | TPSA (Ų) | XlogP | Bioactivity Highlights |
|---|---|---|---|---|---|
| 4-(2H-1,3-Benzodioxole-5-carbonyl)oxolan-2-one | C₁₂H₁₀O₅ | Benzodioxole carbonyl | ~85 | 2.8 | Enzyme inhibition, antioxidant |
| 4-[(2H-1,3-Benzodioxol-5-yl)methyl]-3-[hydroxy(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one | C₂₂H₂₄O₈ | Benzodioxolylmethyl, hydroxy-trimethoxyphenyl | 92.70 | 3.20 | Cytotoxic lignan |
| Yatein | C₂₄H₂₆O₇ | Benzodioxolylmethyl, trimethoxyphenylmethyl | ~80 | 3.5 | Antiproliferative, tubulin inhibition |
| Pilocarpine (PIL) | C₁₁H₁₆N₂O₂ | Imidazole, ethyl | ~50 | 1.2 | Cholinergic agonist |
Key Research Findings
- Stereochemical Influence : The (3R,4R) configuration in Yatein and related lignans is critical for binding to tubulin or DNA, highlighting the importance of chiral synthesis .
- Substituent Effects :
- Benzodioxole : Enhances lipophilicity and metabolic stability, common in CNS-active compounds .
- Trimethoxyphenyl : Associated with cytotoxicity via interference with microtubule dynamics .
- Imidazole : Introduces basicity and water solubility, enabling interaction with hydrophilic targets like muscarinic receptors .
- Synthetic Challenges : Asymmetric synthesis of hydroxy-containing analogs (e.g., compound) requires precise control to avoid racemization, often achieved via chiral auxiliaries or enzymatic resolution .
Biological Activity
4-(2H-1,3-Benzodioxole-5-carbonyl)oxolan-2-one is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
The molecular formula of this compound is C_{12}H_{10}O_{4}, with a molecular weight of 234.20 g/mol. It features a benzodioxole moiety, which is known for its diverse biological activities, including anti-inflammatory and anti-cancer properties.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity : Studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. The presence of the benzodioxole group enhances the compound's ability to disrupt bacterial cell membranes.
- Anti-inflammatory Effects : Research suggests that derivatives of benzodioxole can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
- Anticancer Potential : Preliminary studies indicate that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
The mechanisms through which this compound exerts its effects include:
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in inflammatory processes or cancer progression.
- Modulation of Signaling Pathways : The compound could influence signaling pathways such as NF-kB and MAPK, which are critical in inflammation and cancer.
Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial properties of related benzodioxole compounds against various bacterial strains. The results demonstrated that compounds with similar structural features showed effective inhibition against Gram-positive bacteria with minimal cytotoxicity to human cells .
Study 2: Anti-inflammatory Properties
In a model of acute inflammation, the administration of benzodioxole derivatives led to a significant reduction in edema and inflammatory markers. This suggests that this compound may possess similar anti-inflammatory effects .
Study 3: Anticancer Activity
Research on a related compound indicated its ability to induce apoptosis in breast cancer cells through the activation of caspase pathways. This finding supports the hypothesis that this compound could have anticancer properties .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
